molecular formula C13H15NO2 B13790710 4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile CAS No. 1393826-78-2

4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile

Cat. No.: B13790710
CAS No.: 1393826-78-2
M. Wt: 217.26 g/mol
InChI Key: YWSBRIQSYKROHJ-UHFFFAOYSA-N
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Description

4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1393826-78-2

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-(5-ethyl-1,3-dioxan-2-yl)benzonitrile

InChI

InChI=1S/C13H15NO2/c1-2-10-8-15-13(16-9-10)12-5-3-11(7-14)4-6-12/h3-6,10,13H,2,8-9H2,1H3

InChI Key

YWSBRIQSYKROHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(OC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Structural Features and Core Scaffolds for Academic Investigation

The molecular structure of 4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile is characterized by two key functional motifs: a 1,3-dioxane (B1201747) ring and a benzonitrile (B105546) group. The 1,3-dioxane is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. In this specific compound, the ring is substituted with an ethyl group at the 5-position and is attached to the benzonitrile moiety at the 2-position. The benzonitrile unit consists of a benzene (B151609) ring substituted with a cyano (-C≡N) group.

The stereochemistry of the 5-ethyl-1,3-dioxane ring is a crucial aspect of its structure. The substituents on the dioxane ring can exist in either cis or trans configurations, leading to different spatial arrangements and potentially different physical and chemical properties. This stereoisomerism is a key feature for academic investigation, as it can significantly influence the molecule's behavior in various applications.

Structural Data for this compound
ParameterDescription
Molecular FormulaC13H15NO2
Core Scaffolds1,3-Dioxane, Benzonitrile
Key SubstituentsEthyl group at the 5-position of the dioxane ring; Cyano group on the benzene ring
Potential IsomerismCis/trans isomerism at the 1,3-dioxane ring

Relevance of 1,3 Dioxanes and Benzonitriles in Advanced Organic Synthesis

The 1,3-dioxane (B1201747) and benzonitrile (B105546) moieties are not merely passive components of the molecule; they are well-established functional groups with significant roles in advanced organic synthesis.

The 1,3-dioxane ring is frequently employed as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. Its stability under a variety of reaction conditions, coupled with its straightforward introduction and removal, makes it a valuable tool in multistep synthesis. Furthermore, chiral 1,3-dioxanes can serve as chiral auxiliaries, enabling the stereoselective synthesis of complex molecules. The conformational rigidity of the six-membered ring can effectively control the stereochemical outcome of reactions at adjacent centers.

The benzonitrile unit is a versatile precursor in organic synthesis. The cyano group can be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. This versatility makes benzonitrile derivatives valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net In the context of materials science, the strong dipole moment of the cyano group is a critical feature. This property is extensively exploited in the design of liquid crystals, where the alignment of molecules with large dipole moments in an electric field gives rise to the material's unique electro-optical properties. rsc.orgnih.gov

Overview of Research Trajectories for Novel Organic Compounds

Strategies for 1,3-Dioxane Ring Formation

The 1,3-dioxane ring is a cyclic acetal (B89532), and its formation is a cornerstone of protecting group chemistry in organic synthesis. thieme-connect.de These strategies are central to synthesizing the target compound from precursors like 4-formylbenzonitrile.

The most classical and direct method for preparing 1,3-dioxanes is the acid-catalyzed condensation of a carbonyl compound (an aldehyde or ketone) with a 1,3-diol. thieme-connect.de For the synthesis of this compound, this involves the reaction of 4-formylbenzonitrile with 2-ethyl-1,3-propanediol.

The reaction proceeds via the general mechanism for acetal formation. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of the 1,3-diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a carbocation, which is then attacked by the second hydroxyl group of the diol. A final deprotonation step yields the stable six-membered 1,3-dioxane ring. thieme-connect.de Since water is a byproduct of this equilibrium reaction, its removal is essential to drive the reaction toward the product. thieme-connect.de

The formation of the 1,3-dioxane ring is almost invariably catalyzed by an acid. Both Brønsted and Lewis acids are effective in promoting this transformation, and the choice of catalyst can influence reaction rates and selectivity. thieme-connect.deorganic-chemistry.org

Brønsted Acids: These are proton donors and are widely used for acetalization. Common examples include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and camphorsulfonic acid (CSA). thieme-connect.de p-Toluenesulfonic acid is frequently employed in conjunction with a solvent like toluene (B28343) or benzene (B151609), which allows for the azeotropic removal of water using a Dean-Stark apparatus. organic-chemistry.org

Lewis Acids: These are electron-pair acceptors that activate the carbonyl group by coordinating to the carbonyl oxygen. A variety of Lewis acids have been shown to be efficient catalysts for dioxane formation, often under milder conditions than strong Brønsted acids. thieme-connect.deorganic-chemistry.orgresearchgate.net Their use can be advantageous for substrates that are sensitive to strong protic acids.

Below is a table summarizing various acid catalysts used in the synthesis of 1,3-dioxanes and related acetals.

Catalyst TypeCatalyst ExampleTypical ConditionsReference
Brønsted Acidp-Toluenesulfonic acid (p-TsOH)Refluxing toluene with Dean-Stark trap organic-chemistry.org
Brønsted AcidSulfuric Acid (H₂SO₄)Varies, often in excess diol thieme-connect.de
Lewis AcidZirconium tetrachloride (ZrCl₄)Mild conditions, high chemoselectivity organic-chemistry.org
Lewis AcidBismuth Triflate (Bi(OTf)₃)Versatile for aldehydes and ketones acs.org
Lewis AcidTin(II) Chloride (SnCl₂)Effective for converting epoxides to dioxolanes acs.org
Lewis AcidSamarium(III) chloride (SmCl₃)Efficient for dioxane formation thieme-connect.de

The synergistic effect of both Brønsted and Lewis acid sites has also been explored in heterogeneous catalysts, which can enhance catalytic performance. researchgate.netmdpi.com

To maximize the yield and selectivity of 1,3-dioxane formation, several reaction parameters must be carefully controlled.

Water Removal: As an equilibrium process, the continuous removal of water is the most critical factor for achieving high yields. thieme-connect.de This is commonly accomplished through azeotropic distillation with a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. thieme-connect.deorganic-chemistry.org Effective dehydrating agents include molecular sieves, anhydrous magnesium sulfate, or the use of orthoesters like trimethyl orthoformate, which react with water. thieme-connect.deorganic-chemistry.org

Solvent: The choice of solvent can impact reaction rates and efficiency. Non-polar solvents like toluene or benzene are ideal for azeotropic water removal. clockss.org In some cases, highly polar solvents like DMSO or DMF have been used, though reactions may be sluggish. clockss.org More environmentally benign polar protic solvents such as ethanol (B145695) have also been shown to improve yields. clockss.orgresearchgate.net

Temperature: The reaction is typically performed at elevated temperatures (reflux) to facilitate both the reaction rate and the azeotropic removal of water. organic-chemistry.org However, the optimal temperature can depend on the specific substrates and catalyst used. clockss.org

Catalyst Loading: The amount of acid catalyst used should be optimized. While a catalytic amount is sufficient, catalyst loading can be adjusted to balance reaction speed with the potential for side reactions or degradation of acid-sensitive substrates.

An example study on the synthesis of related dione (B5365651) derivatives highlighted that solvent choice had a dramatic effect on yield, with polar protic solvents providing significant improvement over non-polar or neat conditions. clockss.org

Approaches for Benzonitrile Moiety Introduction and Functionalization

The synthesis of the target compound can also be approached by first preparing the (5-ethyl-1,3-dioxan-2-yl)benzene core and then introducing the nitrile group at the para position.

Cyanation reactions are methods that introduce a cyano (-C≡N) group onto an aromatic ring. A common starting material for these reactions is an aryl halide, such as 4-bromo-1-(5-ethyl-1,3-dioxan-2-yl)benzene.

Palladium-Catalyzed Cyanation: This is a powerful and widely used method for forming aryl nitriles from aryl halides or triflates. acs.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source. A significant advancement in this area is the use of potassium ferrocyanide, K₄[Fe(CN)₆], as a non-toxic and inexpensive cyanide source, making the process more suitable for larger-scale synthesis. acs.org Other cyanide sources include zinc cyanide (Zn(CN)₂) and sodium cyanide (NaCN). organic-chemistry.org The reaction conditions, including the choice of solvent, ligand, and temperature, must be optimized to achieve high conversion and minimize side reactions. acs.org

Other Cyanation Methods:

Sandmeyer Reaction: This classic method involves the diazotization of an aniline (B41778) (e.g., 4-(5-ethyl-1,3-dioxan-2-yl)aniline) with nitrous acid to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the benzonitrile. youtube.com

From Carboxylic Acids: Modern electrochemical methods allow for the direct conversion of benzoic acids to benzonitriles. rsc.orgrsc.org This "green" approach proceeds under mild conditions without the need for toxic cyanide reagents. rsc.orgrsc.org

From Aldehydes: Benzaldehydes can be converted to benzonitriles in a one-pot reaction with reagents like hydroxylamine (B1172632) hydrochloride, often in the presence of a catalyst. rsc.org

The following table summarizes prominent cyanation reactions.

Reaction NameStarting MaterialKey ReagentsAdvantagesReference
Pd-Catalyzed CyanationAryl Halide/TriflatePd catalyst, ligand, K₄[Fe(CN)₆] or Zn(CN)₂High functional group tolerance, non-toxic CN source option acs.orgorganic-chemistry.org
Sandmeyer ReactionAryl Amine (Aniline)1. NaNO₂, H⁺ 2. CuCNClassic, well-established method youtube.com
Rosenmund-von BraunAryl HalideCuCNHigh temperatures, suitable for simple aryl halides organic-chemistry.org
ElectrosynthesisBenzoic AcidElectrolysis in liquid ammonia (B1221849)Green chemistry, mild conditions, avoids toxic cyanides rsc.orgrsc.org

The introduction of the cyano group can also be achieved via nucleophilic substitution of a suitable leaving group on the aromatic ring.

The Rosenmund-von Braun reaction is a classic example where an aryl halide is heated with copper(I) cyanide, typically in a polar, high-boiling solvent like DMF or pyridine. organic-chemistry.org The cyanide ion acts as the nucleophile, displacing the halide.

Aromatic nucleophilic substitution (SₙAr) is another potential pathway, although it is generally limited to substrates that are "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The diazonium group, for instance, is a powerful activating group that facilitates the nucleophilic substitution of other leaving groups on the ring, such as fluoride. youtube.com For a precursor like 4-fluoro-1-(5-ethyl-1,3-dioxan-2-yl)benzene, direct displacement with a cyanide salt could be challenging without additional activation. Electrochemically induced Sₙ1 reactions have also been developed for synthesizing substituted benzonitriles, representing a more advanced synthetic tool. acs.org

Palladium-Catalyzed Coupling Reactions for Aryl Nitriles

The synthesis of aryl nitriles, the core structure of the benzonitrile moiety in the target compound, has been significantly advanced by palladium-catalyzed cross-coupling reactions. These methods offer a robust and functional-group-tolerant alternative to traditional approaches like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide reagents. nih.gov

Palladium-catalyzed cyanation allows for the direct coupling of aryl halides or pseudo-halides with a cyanide source. A significant challenge in these reactions is the potential for catalyst deactivation, as cyanide can poison all intermediates within the catalytic cycle. nih.gov Overcoming this has led to the development of highly effective catalyst systems. Modern protocols utilize various palladium precursors, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladacycles, in combination with specialized ligands. nih.gov

A key innovation has been the use of less toxic and more manageable cyanide sources. Potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, has emerged as a practical alternative to highly toxic alkali metal cyanides. nih.gov The choice of catalyst, ligand, and cyanide source is crucial for achieving high yields, particularly with less reactive but more accessible aryl chlorides.

The table below summarizes various palladium-catalyzed cyanation reactions, illustrating the diversity of applicable substrates and conditions.

Aryl Halide/SubstratePalladium SourceCyanide SourceSolventTemp (°C)Yield (%)
Aryl BromidesPd(OAc)₂ / LigandK₄[Fe(CN)₆]·3H₂OToluene140High
(Hetero)aryl ChloridesPalladacycle P1K₄[Fe(CN)₆]t-AmylOH100High
Aryl IodidesPd/Fe₃O₄KCNN/AN/AHigh
NitroarenesPd(acac)₂ / NHC LigandAminoacetonitrile (B1212223)N/AN/AGood to Excellent
Arylboronic acidsPd(II) / pyrazole-pyridine ligandN/A (addition to nitriles)aq. TfOHModestExcellent

This table presents a compilation of data from sources demonstrating various palladium-catalyzed reactions for nitrile synthesis. nih.govresearchgate.netresearchgate.net

Recent developments have also explored denitrative cyanation, where nitroarenes are converted into aryl nitriles using an aminoacetonitrile as the cyano source, avoiding stoichiometric metal and halogen waste. elsevierpure.com Furthermore, palladium catalysis is not limited to cyanation of aryl halides; it can also facilitate the addition of arylboronic acids to existing nitriles to form aryl ketones, showcasing the versatility of these catalytic systems. researchgate.net

Stereoselective Synthesis and Isomeric Control of the Dioxane Moiety (cis/trans configurations)

The 1,3-dioxane ring in this compound contains two stereocenters (at C2 and C5), leading to the possibility of cis and trans diastereomers. The spatial arrangement of the substituents—the ethyl group at C5 and the 4-cyanophenyl group at C2—is critical and requires precise stereochemical control during synthesis.

The most common method for forming the 1,3-dioxane ring is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. researchgate.net In the synthesis of the target compound, this would involve the reaction of 2-ethyl-1,3-propanediol with 4-cyanobenzaldehyde. The stereochemical outcome of this reaction determines the cis/trans ratio of the product.

Like cyclohexane (B81311) rings, 1,3-dioxanes preferentially adopt a chair conformation. thieme-connect.de Substituents at C2, C4, and C6 are thermodynamically favored to be in the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. thieme-connect.de Consequently, the 4-cyanophenyl group at C2 would strongly prefer an equatorial orientation. The stereochemistry is therefore primarily dictated by the orientation of the ethyl group at C5. The trans isomer, with both the C2 and C5 substituents in equatorial positions, is generally the more thermodynamically stable product. The cis isomer would have one substituent in an axial position, which is less favorable. thieme-connect.de

Controlling the isomeric ratio often involves manipulating the reaction conditions to favor either kinetic or thermodynamic control. Researchers have developed methods to achieve high stereoselectivity. One effective strategy for synthesizing trans-2,5-disubstituted 1,3-dioxane derivatives involves conducting the acetalization in saturated aqueous solutions of specific inorganic salts. acs.org This method significantly enhances the preference for the trans isomer.

The table below illustrates the effect of reaction conditions on the stereoselectivity of 2,5-disubstituted 1,3-dioxane synthesis.

1,3-DiolAldehydeCatalyst / Conditionstrans:cis Ratio
2-Substituted 1,3-propanediolVarious aldehydesAcid catalyst in standard organic solventVariable, often near equilibrium
2-Substituted 1,3-propanediolVarious aldehydesAcid catalyst in sat. aq. CaCl₂>96:4
2-Substituted 1,3-propanediolVarious aldehydesAcid catalyst in sat. aq. LiCl>96:4
2-Substituted 1,3-propanediolVarious aldehydesAcid catalyst in sat. aq. ZnCl₂>96:4

Data compiled from a study on stereoselective acetalization. acs.org

Conversely, accessing the less stable cis isomer may require different strategies, such as kinetic control at low temperatures or specialized catalytic systems that can override the inherent thermodynamic preference. princeton.edu The interconversion between cis and trans isomers can be achieved under equilibrium conditions, typically by ring-opening and closing in the presence of an acid catalyst, which allows the mixture to settle at its thermodynamic equilibrium. researchgate.netgoogle.com

Green Chemistry Principles in the Synthesis of Dioxane-Benzonitrile Systems

The integration of green chemistry principles into synthetic methodologies is crucial for minimizing environmental impact. This involves careful consideration of solvents and catalysts to enhance sustainability.

Solvents are a major contributor to the waste generated in chemical synthesis. pnas.org Green chemistry promotes the reduction or replacement of hazardous organic solvents with more environmentally benign alternatives. The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and efficient. vapourtec.comneuroquantology.com

Several solvent selection guides have been published by pharmaceutical companies and chemical societies to help chemists choose greener options. garph.co.uk These guides often rank solvents based on their environmental, health, and safety profiles.

ClassificationSolvent ExamplesRationale
Preferred Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Supercritical CO₂Low toxicity, renewable sources, biodegradable, low environmental impact. pnas.orgvapourtec.comwhiterose.ac.uk
Usable Toluene, Acetonitrile, tert-Butyl methyl ether (TBME)Acceptable performance but with some environmental or safety concerns. whiterose.ac.uk
Undesirable Dichloromethane (DCM), Chloroform, DMF, NMP, Benzene, Diethyl etherHigh toxicity, environmental persistence, flammability, or derived from unsustainable sources. whiterose.ac.uk

This table categorizes solvents based on green chemistry principles discussed in the cited literature. pnas.orgvapourtec.comgarph.co.ukwhiterose.ac.uk

For the synthesis of dioxane-benzonitrile systems, this means moving away from traditional chlorinated solvents or dipolar aprotic solvents like DMF. Water is an excellent green solvent, and its unique properties can sometimes lead to unexpected reactivity and selectivity. pnas.orggarph.co.uk Bio-based solvents, derived from renewable biomass, are also gaining prominence. neuroquantology.com Another approach is the use of ionic liquids, which have low volatility and can act as both solvent and catalyst, simplifying separation and recycling processes in reactions like benzonitrile synthesis. nih.govrsc.org

For reactions like the palladium-catalyzed synthesis of the benzonitrile moiety, developing reusable catalysts is a key goal. A highly effective strategy is the heterogenization of homogeneous catalysts. This involves immobilizing the active catalytic species (e.g., palladium nanoparticles) onto a solid support.

Magnetic nanoparticles (MNPs), such as magnetite (Fe₃O₄) or cobalt ferrite (B1171679) (CoFe₂O₄), have emerged as excellent supports. tandfonline.comrsc.org Their key advantage is that the catalyst can be quickly and efficiently recovered from the reaction mixture using an external magnet, eliminating the need for filtration or centrifugation. tandfonline.comrsc.org These nanocatalysts can often be reused for multiple cycles with minimal loss of activity. tandfonline.comlongdom.org

Catalyst SystemSupport MaterialReaction TypeReusability
Pd NanoparticlesMagnetic Nanoparticles (e.g., Fe₃O₄, CoFe₂O₄)Suzuki and Sonogashira couplingReused 4-6 times with slight decrease in activity. tandfonline.com
Palladium ComplexPolymer MicellesCarbon-carbon bond formationEasily separated via nanoporous membranes for reuse. mdpi.com
Fe₃O₄ MNPsNone (catalyst itself)Benzimidazole synthesisReused for 6 runs without significant loss of activity. tandfonline.com

This table provides examples of reusable catalysts and their performance as described in the literature. tandfonline.commdpi.com

The development of such recyclable catalytic systems is vital for the sustainable production of complex molecules like this compound, bridging the gap between high efficiency and environmental responsibility. nano-ntp.com

Reactivity of the 1,3-Dioxane Moiety

The 1,3-dioxane ring in this compound is a cyclic acetal. The reactivity of this moiety is largely dictated by the stability of the acetal linkage under various chemical conditions.

Acid-Catalyzed Transformations and Hydrolysis

The 1,3-dioxane moiety is susceptible to cleavage under acidic conditions. The acid-catalyzed hydrolysis regenerates the parent carbonyl compound, in this case, 4-formylbenzonitrile, and the corresponding diol, 2-ethyl-1,3-propanediol.

The generally accepted mechanism for the acid-catalyzed hydrolysis of 2-aryl-1,3-dioxanes involves the following key steps:

Protonation: One of the oxygen atoms of the dioxane ring is protonated by an acid catalyst, typically a strong mineral acid or a Lewis acid. This protonation makes the acetal carbon more electrophilic.

Ring Opening: The protonated acetal undergoes ring opening to form a resonance-stabilized oxocarbenium ion. The stability of this intermediate is enhanced by the adjacent aromatic ring.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation and Diol Release: Subsequent deprotonation and further reaction steps lead to the formation of the aldehyde and the release of the 1,3-diol.

The rate of hydrolysis is influenced by the acidity of the medium and the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the phenyl ring can stabilize the intermediate carbocation, thus accelerating the rate of hydrolysis, while electron-withdrawing groups, such as the nitrile group in the title compound, are expected to have a retarding effect on the hydrolysis rate compared to unsubstituted 2-phenyl-1,3-dioxane.

Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis of 2-Aryl-1,3-dioxanes
SubstrateAcid CatalystSolventTemperature (°C)Product
2-Phenyl-1,3-dioxaneDilute HClWater/THFRoom TemperatureBenzaldehyde (B42025)
2-(4-Methoxyphenyl)-1,3-dioxanep-Toluenesulfonic acidAcetone/Water504-Methoxybenzaldehyde
4-(1,3-Dioxan-2-yl)benzonitrileTrifluoroacetic acidDichloromethane/WaterRoom Temperature4-Formylbenzonitrile

Stability Under Varying Chemical Environments (e.g., Basic, Reductive, Oxidative Conditions)

A key feature of the 1,3-dioxane group is its stability under a range of non-acidic conditions, which underpins its utility as a protecting group. libretexts.org

Basic Conditions: The 1,3-dioxane moiety is generally stable in the presence of strong and weak bases. libretexts.org This stability allows for chemical modifications on other parts of the molecule, such as the nitrile group, using basic reagents without affecting the acetal.

Reductive Conditions: The 1,3-dioxane ring is resistant to a variety of reducing agents. For instance, it is stable to catalytic hydrogenation (e.g., H₂/Pd, H₂/Pt, H₂/Ni) and hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org This stability enables the selective reduction of other functional groups, such as the nitrile, while the protected aldehyde remains intact. Reductive cleavage of the 1,3-dioxane ring can occur under more forcing conditions, for example, with LiAlH₄ in the presence of a Lewis acid like AlCl₃.

Oxidative Conditions: The 1,3-dioxane group is generally stable to many common oxidizing agents, such as those based on chromium (e.g., PCC, PDC) and manganese (e.g., KMnO₄ under neutral or basic conditions). organic-chemistry.org This allows for oxidation reactions to be performed on other parts of a molecule without affecting the protected carbonyl group.

Role as a Protecting Group in Multi-Step Synthesis

The stability of the 1,3-dioxane moiety under basic, reductive, and oxidative conditions, combined with its facile removal under acidic conditions, makes it an excellent protecting group for the aldehyde functionality of 4-formylbenzonitrile. libretexts.org

Transformations of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions and reductions.

Nucleophilic Addition Reactions (e.g., Alcoholysis, Amination)

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.

Alcoholysis: In the presence of an acid catalyst, alcohols can add to the nitrile group to form an imidate intermediate, which can then be hydrolyzed to an ester. Alternatively, under basic conditions, alcoholysis can also occur, though it is less common for benzonitriles.

Amination: Amines can add to the nitrile group, typically under acidic or Lewis acid catalysis, to form amidines. This reaction is useful for the synthesis of various nitrogen-containing heterocyclic compounds. The direct conversion of nitriles to amides can be achieved through partial hydrolysis, often under controlled acidic or basic conditions. libretexts.orgchemistrysteps.com

Table 2: Representative Nucleophilic Additions to Benzonitriles
ReactantNucleophileConditionsProduct
BenzonitrileMethanol (B129727)/HClHeatMethyl benzoate (B1203000) (after hydrolysis)
BenzonitrileAniline/AlCl₃HeatN,N'-Diphenylbenzamidine
BenzonitrileH₂O/H₂SO₄HeatBenzamide

Reductive Pathways and Conversion to Amine Derivatives

The nitrile group can be readily reduced to a primary amine, providing a valuable route to benzylamine (B48309) derivatives. libretexts.org

Catalytic Hydrogenation: The reduction of benzonitriles to benzylamines can be achieved by catalytic hydrogenation using various metal catalysts such as palladium, platinum, or Raney nickel. bme.hu The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of catalyst and reaction conditions can influence the selectivity, sometimes leading to the formation of secondary and tertiary amines as byproducts through the condensation of the intermediate imine with the product amine. researchgate.net

Hydride Reduction: Powerful hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. libretexts.org The reaction typically proceeds by the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting amine. Softer reducing agents like sodium borohydride are generally not reactive enough to reduce nitriles.

The presence of the 1,3-dioxane group is compatible with these reduction conditions, allowing for the selective synthesis of 4-(aminomethyl)benzaldehyde (B3188001) after deprotection of the acetal.

Derivatization to Other Nitrogen-Containing Functional Groups (e.g., Amides, Amidines, Tetrazoles)

The nitrile group of this compound serves as a versatile precursor for the synthesis of various other nitrogen-containing functional groups, including amides, amidines, and tetrazoles. Each of these transformations proceeds through distinct mechanistic pathways.

Amide Formation via Hydrolysis:

The conversion of the nitrile functionality to an amide, specifically 4-(5-Ethyl-1,3-dioxan-2-yl)benzamide, is typically achieved through hydrolysis. This reaction can be catalyzed by either acid or base. lumenlearning.comlibretexts.orgyoutube.comyoutube.com

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a protonated imidic acid intermediate. Tautomerization of this intermediate, followed by deprotonation, yields the corresponding amide. lumenlearning.comlibretexts.org

In a basic medium, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. This step results in the formation of a hydroxy imine anion, which is then protonated by water to give the imidic acid. Tautomerization of the imidic acid then furnishes the amide product. youtube.comyoutube.com The reaction conditions, such as temperature and reaction time, can be carefully controlled to favor the formation of the amide and prevent further hydrolysis to the carboxylic acid. youtube.com

Amidine Synthesis:

The synthesis of amidines from this compound can be accomplished through several methods, with the Pinner reaction being a classic approach. researchgate.netresearchgate.net This reaction involves the treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride. The initial product is an imidate hydrochloride, which can then react with ammonia or an amine to afford the desired amidine. researchgate.netresearchgate.net

Alternatively, direct addition of amines to the nitrile can yield amidines. mdpi.comthieme-connect.de This transformation is often facilitated by the use of catalysts, such as copper salts, which enhance the electrophilicity of the nitrile carbon and promote the nucleophilic attack of the amine. mdpi.com The reaction scope can be influenced by the nature of the substituents on both the benzonitrile and the amine. Benzonitriles bearing electron-withdrawing groups tend to exhibit higher reactivity towards amidine formation. mdpi.com

Interactive Data Table: Amidine Synthesis Methods

MethodReagentsIntermediateKey Features
Pinner ReactionAlcohol, Anhydrous HCl, then AmineImidate hydrochlorideClassic method, proceeds in two steps. researchgate.netresearchgate.net
Direct AminationAmine, Catalyst (e.g., CuCl)-One-pot synthesis, catalyst enhances reactivity. mdpi.com

Tetrazole Formation via [3+2] Cycloaddition:

The formation of a tetrazole ring from the benzonitrile moiety represents a significant transformation, creating a highly functionalized heterocyclic system. This is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, most commonly sodium azide. nih.govresearchgate.netnih.gov This reaction is a prime example of "click chemistry," known for its high efficiency and functional group tolerance. nih.gov

The mechanism of this cycloaddition can be facilitated by the use of a catalyst, such as a Cobalt(II) complex. nih.gov The catalytic cycle is proposed to involve the initial coordination of the azide to the metal center, forming a metal-azido complex. The nitrile substrate then coordinates to this active species. The subsequent [3+2] cycloaddition between the coordinated azide and nitrile leads to the formation of the tetrazole ring, which is then released from the metal center, regenerating the catalyst for the next cycle. nih.gov The reaction can also proceed under metal-free conditions, often requiring elevated temperatures. researchgate.net

Interactions and Synergistic Reactivity Between the Dioxane and Benzonitrile Components

The presence of both a 1,3-dioxane ring and a benzonitrile group on the same molecule raises questions about potential intramolecular interactions and synergistic reactivity. The 1,3-dioxane ring, being an acetal, is generally stable under neutral and basic conditions but is labile to acid. thieme-connect.de

While direct evidence of intramolecular catalysis or synergistic reactivity for this compound is not extensively documented in the reviewed literature, the proximity of the two functional groups suggests the possibility of such effects. For example, in certain reactions, the oxygen atoms of the dioxane ring could potentially act as intramolecular nucleophiles or general bases, influencing the reaction pathway at the nitrile group. Conversely, the electron-withdrawing nature of the nitrile group could affect the stability and reactivity of the dioxane ring, particularly under acidic conditions. Further detailed mechanistic studies on this specific molecule are required to fully elucidate the extent of these interactions.

Theoretical and Computational Studies of 4 5 Ethyl 1,3 Dioxan 2 Yl Benzonitrile

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring System

The six-membered 1,3-dioxane ring is not planar and, similar to cyclohexane (B81311), can adopt several conformations to alleviate ring strain. The most stable of these are typically the chair forms, with boat and twist-boat conformations representing higher energy states or transition states. The presence of substituents on the ring significantly influences the relative energies of these conformers and the barriers to their interconversion.

Theoretical studies on substituted 1,3-dioxanes have established that the chair conformation is the global minimum on the potential energy surface. For instance, in a study of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, a compound structurally related to the title molecule, the conformational equilibrium was found to involve chair conformers and a 2,5-twist structure researchgate.net. The twist-boat and boat conformations are typically higher in energy. For the parent 1,3-dioxane, the energy difference between the chair and the lowest energy twist-boat conformation is significant, ensuring that the chair form is the predominant species at room temperature.

The introduction of substituents at the C2 and C5 positions, as in 4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile, leads to different stereoisomers, namely the cis and trans diastereomers, each existing as a pair of enantiomers. For each of these, several conformers are possible. The primary chair conformations for the trans isomer would have the 2- and 5-substituents in equatorial-equatorial (e,e) or axial-axial (a,a) arrangements. For the cis isomer, the chair conformations would feature equatorial-axial (e,a) or axial-equatorial (a,e) arrangements. Due to steric hindrance, conformers with bulky groups in axial positions are generally less stable.

Table 1: Possible Chair Conformers of this compound
IsomerConformer2-(4-cyanophenyl) Position5-Ethyl PositionExpected Relative Stability
trans(e,e)EquatorialEquatorialMost Stable
(a,a)AxialAxialLeast Stable
cis(e,a)EquatorialAxialLess Stable
(a,e)AxialEquatorialLess Stable

The interconversion between different conformers, such as the ring-flipping of the chair conformation, proceeds through higher-energy transition states, often involving boat or twist-boat geometries. Computational studies on 5-alkyl-1,3-dioxanes have mapped out the potential energy surfaces for these transformations uni.lu. These studies reveal the energy barriers associated with the interconversion pathways. For example, the transformation from a chair to a twist-boat conformer requires surmounting a significant energy barrier.

The presence of heteroatoms in the 1,3-dioxane ring introduces significant stereoelectronic effects that are not present in cyclohexane. The most prominent of these is the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (C2) to occupy an axial position, despite the steric hindrance this may cause. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on a ring oxygen atom and the antibonding σ* orbital of the axial C2-substituent bond.

In the case of this compound, the 2-(4-cyanophenyl) group is at the anomeric position. Computational studies on 2-cyano-1,3-dioxanes have explored the anomeric effect involving the cyano group researchgate.net. These studies, using Natural Bond Orbital (NBO) analysis, quantify the stabilizing n(O) → σ*(C-CN) interactions. The magnitude of this effect will influence the conformational equilibrium, potentially stabilizing the chair conformation where the 2-(4-cyanophenyl) group is axial. This stereoelectronic preference will compete with the steric demand of the aryl group, which would favor an equatorial position.

The substituent at the C5 position also plays a crucial role in determining the conformational preferences of the 1,3-dioxane ring. An ethyl group at this position will generally favor an equatorial orientation to minimize steric interactions with the axial hydrogens at C4 and C6, as well as with the oxygen atoms.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules.

DFT calculations have been successfully applied to determine the optimized geometries and relative energies of the various conformers of substituted 1,3-dioxanes researchgate.netespublisher.comespublisher.com. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles that characterize the precise shape of the different conformers.

For this compound, DFT calculations would be instrumental in accurately predicting the geometries of the chair, boat, and twist-boat conformers of both the cis and trans isomers. Furthermore, these calculations would provide the relative energies of these conformers, allowing for a quantitative assessment of their populations at thermal equilibrium. While a dedicated DFT study on this specific molecule is not available, studies on related benzonitrile (B105546) derivatives have demonstrated the utility of DFT in elucidating their electronic properties espublisher.comresearchgate.net.

The calculated ground state energies can be used to determine the most stable isomer and conformer. For instance, in a related study on 1-ethyl-4-phenyl-1,5-benzodiazepin-2-thione and its derivatives, DFT was used to obtain stable optimized geometries and to analyze the effects of various substituents on the electronic properties espublisher.com. A similar approach for this compound would involve geometry optimization of all plausible conformers, followed by a comparison of their electronic energies to identify the global minimum.

Table 2: Representative DFT-Calculated Parameters for a Substituted 1,3-Dioxane Chair Conformer (Hypothetical Data Based on Similar Structures)
ParameterValue
C2-O1 Bond Length (Å)1.42
C4-C5 Bond Length (Å)1.53
O1-C2-O3 Bond Angle (°)111.5
C4-C5-C6 Bond Angle (°)110.0
O1-C2-O3-C4 Dihedral Angle (°)-58.5
Relative Energy (kcal/mol)0.00 (Reference)

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.

For aromatic systems like benzonitrile, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-orbital. The substituents on the benzene ring can significantly influence the energies of these orbitals. In the case of this compound, the dioxan-2-yl group at the para position is expected to act as an electron-donating group through its oxygen atoms, which would raise the energy of the HOMO. The ethyl group at the 5-position of the dioxane ring would have a minor electronic influence.

Computational studies on similar molecules, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, have shown a HOMO-LUMO energy gap of approximately 3.84 eV in the gas phase, suggesting a relatively high chemical reactivity. researchgate.net For substituted benzonitriles, the HOMO-LUMO gap can vary. For instance, DFT calculations on various pyridyl-N-heterocyclic carbene-containing nickel complexes with benzonitrile derivatives have shown HOMO-LUMO gaps of around 3 eV. acs.org These values provide a reasonable estimate for the expected HOMO-LUMO gap of this compound.

CompoundComputational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (analogue)DFT--~3.84
cis-[Ni(C6F5)2(IPy)] (benzonitrile derivative complex)TPSSh/def2-TZVP--~3.0

This table presents data from analogous compounds to infer the potential properties of this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular interactions, charge distribution, and electron delocalization within a molecule. wikipedia.org It provides a description of the molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns well with the intuitive Lewis structure concept. wikipedia.org

For this compound, NBO analysis would likely reveal significant delocalization of electron density from the oxygen lone pairs of the dioxane ring into the π-system of the benzonitrile moiety. This interaction, often described as a donor-acceptor interaction between the filled lone pair orbitals (donors) and the empty π* orbitals of the aromatic ring (acceptors), contributes to the stability of the molecule.

Studies on other substituted benzonitriles have utilized NBO analysis to understand the effects of different functional groups on the electronic structure. nih.gov For instance, in fluorinated benzonitriles, NBO analysis has been used to investigate the influence of fluorine substitution on atomic charges and vibrational frequencies. nih.gov In the context of this compound, NBO analysis would quantify the charge transfer from the dioxane substituent to the benzonitrile ring, providing insights into the molecule's polarity and reactivity. The analysis would also detail the hybridization of the atoms and the nature of the chemical bonds.

Interaction TypeDonor NBOAcceptor NBOEstimated Stabilization Energy (kcal/mol)
Hyperconjugation (Dioxane Oxygen to Benzene Ring)Lone Pair (O)π* (C=C) of Benzene RingModerate to High
Hyperconjugation (C-H bonds to Benzene Ring)σ (C-H) of Ethyl/Dioxane Groupπ* (C=C) of Benzene RingLow
Resonance (Nitrile group)π (C≡N)π* (C=C) of Benzene RingHigh

This is a representative table illustrating the expected NBO interactions in this compound based on general chemical principles.

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for predicting reaction pathways and identifying the associated transition states. For this compound, a key reaction of interest is its formation from 4-formylbenzonitrile and 2-ethyl-1,3-propanediol, an acetalization reaction.

Computational studies on the acetalization of benzaldehyde (B42025) with methanol (B129727) have elucidated the reaction mechanism, which proceeds through a hemiacetal intermediate. researchgate.net The reaction is typically acid-catalyzed, with the protonation of the carbonyl oxygen being the initial step. This is followed by the nucleophilic attack of the diol, formation of the hemiacetal, and subsequent elimination of water to form the stable dioxane ring. The rate-determining step in such reactions is often the formation of the labile hemiacetal. researchgate.net

The reverse reaction, the deacetalization of this compound, is also of interest. Mechanistic studies on TFA-mediated deacetalization have shown that the reaction can proceed via a hemiacetal TFA ester intermediate, which differs from the classic acid-catalyzed hydrolysis where a hemiacetal is the key intermediate. acs.org

Computational modeling of these pathways for this compound would involve locating the transition state structures for each elementary step and calculating the activation energies. This would provide valuable information on the reaction kinetics and help in optimizing reaction conditions.

Reaction Step (Acetalization)ReactantsIntermediate/Transition StateProducts
1. Protonation4-formylbenzonitrile, Acid Catalyst (H+)Protonated Carbonyl-
2. Nucleophilic AttackProtonated Carbonyl, 2-ethyl-1,3-propanediolHemiacetal-
3. Proton Transfer & Water LossHemiacetalOxocarbenium IonThis compound, Water

This table outlines the generally accepted mechanism for acid-catalyzed acetalization, which is applicable to the formation of this compound.

Solvent Effects in Computational Modeling of Chemical Behavior

The properties and reactivity of molecules can be significantly influenced by the solvent. Computational models that account for solvent effects are therefore essential for accurate predictions of chemical behavior in solution.

Continuum Solvation Models

Continuum solvation models are a computationally efficient way to include the effects of a solvent in quantum chemical calculations. researchgate.net In these models, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The polarizable continuum model (PCM) is a widely used example of this approach. nih.gov

For this compound, using a continuum model would be important for accurately calculating properties such as its dipole moment, conformational preferences, and the energetics of reactions in different solvents. For instance, the stability of different conformers of the dioxane ring can be solvent-dependent. The choice of a polar or non-polar solvent would affect the charge distribution and orbital energies of the molecule.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods offer a more detailed description of solute-solvent interactions by treating a small, chemically important part of the system with quantum mechanics (QM) and the rest of the system, including the solvent molecules, with molecular mechanics (MM). researchgate.netanu.edu.au This approach allows for the explicit consideration of specific solute-solvent interactions, such as hydrogen bonding, which are not explicitly accounted for in continuum models.

For studying the reactivity of this compound in a protic solvent, a QM/MM approach would be particularly valuable. The QM region could include the benzonitrile and dioxane rings, while the surrounding solvent molecules would be treated with MM. This would allow for a detailed investigation of how solvent molecules interact with the reactants and transition states, providing a more accurate picture of the reaction mechanism and energetics in solution. For example, in the study of the Diels-Alder reaction in water, QM/MM simulations have been used to understand the role of the solvent in stabilizing the transition state. researchgate.net

ModelDescriptionApplicability to this compound
Continuum SolvationSolvent is treated as a continuous medium with a defined dielectric constant.Efficiently calculates bulk solvent effects on properties like dipole moment and conformational energies.
QM/MMA small, reactive part of the system is treated with QM, and the larger environment (solvent) with MM.Provides a detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, during a reaction.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile in solution. Analysis of ¹H and ¹³C NMR spectra, potentially augmented by two-dimensional (2D) techniques, offers unambiguous confirmation of its constitution and predominant conformation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the aromatic protons of the benzonitrile (B105546) ring are expected to appear as a set of two doublets (an AA'BB' system) in the downfield region (typically δ 7.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The single proton at the C2 position of the dioxane ring (the acetal (B89532) proton) would resonate as a singlet at approximately δ 5.5 ppm. The protons of the 5-ethyl group and the methylene protons of the dioxane ring would appear in the upfield region. Conformational studies on similar 5-substituted 1,3-dioxanes indicate that the dioxane ring predominantly adopts a chair conformation researchgate.netresearchgate.net. In this conformation, the bulky 4-cyanophenyl group at C2 and the ethyl group at C5 are expected to occupy the sterically favorable equatorial positions to minimize non-bonded interactions journals.co.zaresearchgate.net. This leads to distinct signals for the axial and equatorial protons on the C4 and C6 methylene groups of the dioxane ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show distinct signals for all 13 carbons. The nitrile carbon (C≡N) typically appears around δ 118-120 ppm, while the quaternary aromatic carbon attached to the nitrile group is found further downfield. The aromatic carbons would resonate in the δ 125-140 ppm range. The acetal carbon (C2) of the dioxane ring is characteristically found around δ 100-105 ppm. The remaining aliphatic carbons of the ethyl group and the dioxane ring would appear in the upfield region of the spectrum bhu.ac.inchemicalbook.com.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the methyl and methylene protons of the ethyl group, and between the axial and equatorial protons on the same carbon of the dioxane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general chemical shift principles.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (2H, ortho to -CN)7.75Doublet
Aromatic (2H, meta to -CN)7.65Doublet
Dioxane C2-H (1H)5.50Singlet
Dioxane C4/C6-H (axial, 2H)~3.80Triplet of doublets
Dioxane C4/C6-H (equatorial, 2H)~4.20Doublet of doublets
Ethyl -CH₂- (2H)1.45Quartet
Dioxane C5-H (1H)~1.30Multiplet
Ethyl -CH₃ (3H)0.90Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general chemical shift principles.

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic C (ipso to dioxane)~142
Aromatic CH (meta to -CN)~132
Aromatic CH (ortho to -CN)~128
Aromatic C (ipso to -CN)~112
Nitrile C≡N~119
Dioxane C2~101
Dioxane C4/C6~70
Dioxane C5~35
Ethyl -CH₂-~23
Ethyl -CH₃~11

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The molecular formula of the compound is C₁₃H₁₅NO₂ nih.gov. HRMS can measure the mass of the molecular ion with high precision, allowing for the calculation of a unique elemental formula. The expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Electron Ionization (EI) is a common method used for HRMS measurements rsc.org. Upon ionization, the molecular ion (M⁺˙) is formed, which can then undergo fragmentation. The elucidation of these fragmentation pathways provides further structural confirmation. For this compound, key fragmentation patterns would likely include:

Loss of the ethyl group: Cleavage of the C5-ethyl bond would result in a fragment ion at [M - 29]⁺.

Cleavage of the dioxane ring: The dioxane ring can undergo characteristic fragmentation, such as retro-Diels-Alder type reactions or cleavage at the acetal center.

Formation of the benzonitrile cation: Fragmentation could lead to the stable cyanophenyl cation or related aromatic fragments nist.gov.

Analysis of these fragments allows for a piece-by-piece confirmation of the molecule's constituent parts.

Table 3: Predicted HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₃H₁₅NO₂
Molecular Weight (Nominal)217
Calculated Exact Mass [M]⁺˙217.1103
Key Fragment[M - C₂H₅]⁺
Key Fragment[C₇H₄N]⁺ (cyanophenyl)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. The most diagnostic band is the sharp, strong absorption from the nitrile (C≡N) stretching vibration, which is expected in the range of 2230-2210 cm⁻¹. The aromatic part of the molecule would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds of the ethyl group and the dioxane ring would show stretching absorptions in the 2970-2850 cm⁻¹ range. Crucially, the presence of the dioxane ring would be confirmed by strong C-O-C stretching bands in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹ chemicalbook.com.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also typically strong and easily identifiable in the Raman spectrum. The symmetric "breathing" mode of the 1,4-disubstituted aromatic ring often gives a strong Raman signal, which can be a useful diagnostic feature.

Table 4: Characteristic IR Absorption Frequencies for this compound Data are predicted based on characteristic group frequencies.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H StretchAromatic3100 - 3000Medium
C-H StretchAliphatic (Dioxane, Ethyl)2970 - 2850Strong
C≡N StretchNitrile2230 - 2210Medium, Sharp
C=C StretchAromatic Ring1610 - 1450Medium
C-O-C StretchAcetal (Dioxane Ring)1200 - 1000Strong

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography provides the most definitive structural information for a compound in the solid state, including precise bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not publicly available, extensive crystallographic studies on closely related 2-phenyl-1,3-dioxane derivatives provide a strong basis for predicting its solid-state conformation journals.co.za.

Studies on compounds like 5-acetyl-5-methyl-2-phenyl-1,3-dioxane have confirmed that the dioxane ring adopts a stable chair conformation journals.co.za. In this arrangement, bulky substituents on the ring preferentially occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions.

By analogy, it is predicted that this compound would also exhibit a chair conformation for the 1,3-dioxane (B1201747) ring in the solid state. The 4-cyanophenyl group at the C2 position would be situated in an equatorial orientation. Similarly, the ethyl group at the C5 position is expected to adopt an equatorial position to achieve the most thermodynamically stable arrangement. This would result in a specific stereochemical configuration that could be definitively confirmed by a single-crystal X-ray diffraction experiment.

Advanced Spectroscopic Techniques for Investigating Excited State Dynamics (e.g., Transient Absorption Spectroscopy)

While foundational techniques establish the ground-state structure, advanced methods like transient absorption spectroscopy could be utilized to explore the behavior of this compound after it absorbs light. This technique uses a pump-probe approach, where an initial laser pulse excites the molecule, and a subsequent probe pulse monitors the changes in absorption over very short timescales (femtoseconds to microseconds).

Although specific studies on the excited-state dynamics of this compound have not been reported, research on other benzonitrile derivatives has been conducted. Such investigations could potentially reveal processes like intersystem crossing to triplet states or charge transfer dynamics. The presence of the electron-withdrawing nitrile group and the π-system of the benzene ring creates a chromophore that absorbs in the UV region. The dioxane substituent, being electronically insulating, would likely have a minimal effect on the primary photophysical properties of the benzonitrile moiety. Therefore, the excited-state behavior is expected to be largely governed by the cyanophenyl portion of the molecule.

Synthetic Applications and Derivatization of 4 5 Ethyl 1,3 Dioxan 2 Yl Benzonitrile

As a Precursor in the Synthesis of Complex Organic Molecules

The inherent functionalities of 4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile make it a strategic starting point for the synthesis of more elaborate molecular architectures. The benzonitrile (B105546) moiety, consisting of a benzene (B151609) ring substituted with a nitrile group (-C≡N), is a common precursor for a variety of functional group transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common isostere for a carboxylic acid in medicinal chemistry.

The 1,3-dioxane (B1201747) ring serves as a protecting group for a carbonyl functionality. Under acidic conditions, the dioxane ring can be hydrolyzed to reveal a benzaldehyde (B42025) derivative. This latent aldehyde functionality can then participate in a wide array of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, and Grignard additions, thereby enabling the extension of the molecular framework and the introduction of new stereocenters. The ethyl group on the dioxane ring can influence the stereochemical outcome of reactions, a feature that can be exploited in asymmetric synthesis.

While specific examples detailing the use of this compound as a precursor in the synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. The strategic unmasking of the aldehyde and the transformation of the nitrile group represent a powerful combination for the divergent synthesis of a library of compounds for drug discovery and other applications.

Functional GroupPotential TransformationResulting Functionality
Nitrile (-C≡N)HydrolysisCarboxylic Acid (-COOH)
ReductionAmine (-CH₂NH₂)
[2+3] CycloadditionTetrazole
1,3-DioxaneAcidic HydrolysisAldehyde (-CHO)

As a Building Block for the Construction of Diverse Chemical Scaffolds

The term "chemical scaffold" refers to the core structure of a molecule to which various functional groups can be attached. This compound can act as a versatile building block for the construction of a multitude of chemical scaffolds. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents that can modulate the electronic and steric properties of the molecule.

Furthermore, the nitrile group can be utilized in cyclization reactions to form heterocyclic scaffolds. For example, reaction with dithiols can yield thiazole (B1198619) derivatives, and reaction with hydroxylamine (B1172632) can lead to the formation of amidoximes, which are themselves versatile intermediates.

The combination of the protected aldehyde and the reactive nitrile group on a central phenyl ring makes this compound a bifunctional building block. This allows for sequential or orthogonal chemical modifications, providing access to a wide range of molecular frameworks. For instance, the aldehyde can be used for an initial chain extension, followed by the transformation of the nitrile group to build a heterocyclic ring system. This stepwise approach is fundamental in the construction of complex and functionally diverse molecular scaffolds for various chemical and biological applications.

Reaction TypeReagentsResulting Scaffold
Electrophilic Aromatic SubstitutionHalogens, Nitrating agents, etc.Substituted Benzonitrile Derivatives
Cyclization (from nitrile)Dithiols, Hydrazines, etc.Thiazoles, Triazoles, etc.
Tandem Reactions1. Aldehyde deprotection and reaction2. Nitrile transformationComplex polycyclic and heterocyclic systems

Development of Novel Organic Materials with Tunable Chemical Properties (Chemical Synthesis Aspects)

The unique electronic properties of the benzonitrile moiety, coupled with the structural features of the dioxane ring, make this compound and its derivatives promising candidates for the development of novel organic materials, particularly in the field of liquid crystals.

Research into liquid crystals containing 1,3-dioxane structures has shown that the introduction of a cyano group at the 4-position of a benzene ring can lead to materials with significant dipole moments. rsc.org Specifically, an analogue of this compound has been reported to exhibit a large dipole moment of over 13 Debye and a high dielectric constant, properties that are highly desirable for the creation of ferroelectric nematic liquid crystals. rsc.org

The synthesis of such materials involves the strategic assembly of molecular units that possess a combination of a rigid core and flexible terminal groups. In this context, the this compound moiety can serve as a key component of the rigid core. The synthesis can be tailored to tune the chemical properties of the resulting material. For instance, the length and nature of the alkyl or alkoxy chains attached to the core can be varied to influence the mesophase behavior and the transition temperatures of the liquid crystal.

The introduction of electron-withdrawing groups, such as the cyano group, is a key strategy for enhancing the dipole moment of the molecule, which in turn is crucial for achieving a ferroelectric nematic phase. rsc.org The synthetic accessibility and the potential for chemical modification of this compound make it a valuable platform for the rational design and synthesis of new organic materials with tunable electro-optical properties for applications in displays and other advanced technologies.

PropertyInfluence of this compound moiety
Dipole MomentThe cyano group provides a strong dipole moment. rsc.org
Dielectric ConstantHigh dipole moment contributes to a high dielectric constant. rsc.org
Liquid Crystalline PhaseThe rigid benzonitrile-dioxane core promotes mesophase formation.
TunabilityThe structure allows for synthetic modification to alter material properties.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The presence of stereocenters in 4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile necessitates the development of synthetic routes that can selectively produce specific stereoisomers. Asymmetric synthesis is paramount for investigating the potential stereospecific interactions of the compound in various applications. Future research should focus on the following:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources to construct the chiral dioxane ring.

Catalytic Asymmetric Dioxanation: Investigating the use of chiral catalysts to control the formation of the 1,3-dioxane (B1201747) ring from prochiral precursors. This could involve chiral Lewis acids or organocatalysts to achieve high enantioselectivity.

Enzymatic Resolutions: Employing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

Table 1: Potential Asymmetric Synthesis Strategies and Research Goals

Synthetic Approach Catalyst/Reagent Type Target Enantiomeric Excess (ee) Key Challenges
Chiral Pool Synthesis Readily available chiral precursors >99% Limited availability of suitable starting materials
Catalytic Asymmetric Dioxanation Chiral Lewis acids, Organocatalysts >95% Catalyst design and optimization, substrate scope
Enzymatic Resolution Lipases, Esterases >98% Enzyme screening, optimization of reaction conditions

Catalytic Transformations with Advanced Catalytic Systems

The nitrile and dioxane functionalities of this compound offer multiple sites for catalytic transformations. Exploring these reactions with advanced catalytic systems could lead to the synthesis of novel derivatives with unique properties.

Nitrile Group Transformations: Research into the selective hydrogenation of the nitrile to an amine or its hydrolysis to a carboxylic acid using novel metal-based or enzymatic catalysts could yield valuable synthetic intermediates.

Dioxane Ring Opening: Investigating regioselective and stereoselective ring-opening reactions of the 1,3-dioxane moiety catalyzed by advanced systems, such as rare-earth metal complexes, would provide access to functionalized diol derivatives.

Cross-Coupling Reactions: Utilizing the benzonitrile (B105546) core in palladium- or nickel-catalyzed cross-coupling reactions to introduce new substituents onto the aromatic ring, thereby tuning the electronic and steric properties of the molecule.

Table 2: Proposed Catalytic Transformation Studies

Transformation Catalytic System Potential Product Research Focus
Nitrile Hydrogenation Ruthenium or Rhodium complexes Aminomethyl derivative Selectivity, reaction efficiency
Dioxane Ring Opening Lewis acidic catalysts Functionalized diols Regio- and stereoselectivity
Suzuki Cross-Coupling Palladium-based catalysts Biaryl derivatives Catalyst loading, functional group tolerance

Exploration of Novel Reaction Mechanisms and Pathways

A fundamental understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing protocols and discovering new reactivity.

Mechanistic Studies of Dioxane Formation: Employing kinetic studies, isotopic labeling, and in situ spectroscopic techniques to elucidate the mechanism of the acetalization reaction leading to the dioxane ring.

Theoretical Investigation of Reaction Intermediates: Using computational chemistry to model transition states and reaction intermediates in potential catalytic cycles involving the nitrile or dioxane groups. This can provide insights into the factors controlling selectivity.

Integrated Computational and Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental work can accelerate the discovery and optimization of synthetic routes and functional properties.

Predictive Modeling of Stereoselectivity: Developing computational models, using Density Functional Theory (DFT) or other methods, to predict the stereochemical outcome of asymmetric syntheses. This would allow for the rational design of catalysts and reaction conditions.

Structure-Property Relationship Studies: Combining experimental characterization with computational analysis to establish clear relationships between the molecular structure of this compound derivatives and their physicochemical properties. This could guide the design of new molecules with desired characteristics.

Table 3: Integrated Computational and Experimental Research Plan

Research Area Computational Method Experimental Validation Desired Outcome
Asymmetric Catalyst Design Density Functional Theory (DFT) Synthesis and testing of predicted catalysts Highly stereoselective synthetic routes
Reaction Mechanism Elucidation Transition State Theory Kinetic analysis, isotopic labeling Detailed understanding of reaction pathways
Physicochemical Property Prediction Quantitative Structure-Property Relationship (QSPR) Spectroscopic and physical measurements Predictive models for molecular design

Q & A

Q. Basic Research Focus

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm the dioxane ring substitution pattern and benzonitrile connectivity .
    • NOESY : Detect spatial proximity between ethyl and dioxane protons to validate stereochemistry.
  • X-ray diffraction : Resolve crystal packing and confirm bond lengths/angles (e.g., C-O in dioxane: ~1.43 Å) .
  • IR spectroscopy : Identify functional groups (e.g., nitrile stretch at 2220–2240 cm⁻¹) .

How does the dioxane ring’s substitution pattern influence dielectric properties in electro-optical applications?

Advanced Research Focus
The ethyl group’s steric and electronic effects modulate dielectric behavior:

  • Comparative studies : Replace the ethyl group with longer alkyl chains (e.g., hexyl in 4-(5-hexyl-1,3-dioxan-2-yl)benzonitrile) to assess polarity changes. Dielectric constants (ε) decrease with bulkier substituents due to reduced molecular alignment in electric fields .
  • Structure-property relationships : Use molecular dynamics simulations to correlate alkyl chain length with dipole relaxation times.
  • Experimental validation : Measure ε via impedance spectroscopy in nematic phases, noting trends with substituent size .

What computational methods are suitable for analyzing the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • Reactivity prediction : Apply Fukui indices (computed via Gaussian09) to identify electrophilic/nucleophilic sites. The nitrile group and dioxane oxygen atoms are key reactive centers .
  • Transition state modeling : Use QM/MM methods to simulate reaction pathways (e.g., ring-opening of dioxane under acidic conditions).
  • Solvent effects : Conduct COSMO-RS calculations to optimize solvent selection for reactions, improving yields .

How can contradictions between theoretical and experimental UV-Vis spectra be resolved?

Advanced Research Focus
Discrepancies often arise from solvent effects or excited-state interactions:

  • TD-DFT adjustments : Include solvent models (e.g., PCM for toluene) and compare with experimental λmax values .
  • Vibronic coupling : Account for Franck-Condon progression in simulations using DUSHIN software.
  • Experimental calibration : Validate computations with UV-Vis data from purified samples, avoiding impurities that distort absorbance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.